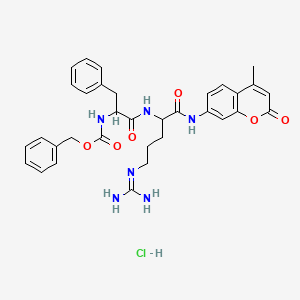
Z-FR-Amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-FR-Amc: is a fluorogenic peptide substrate widely used in biochemical research. The compound is composed of N-carbobenzyloxy-L-phenylalanyl-L-arginine amide linked to 7-amino-4-methylcoumarin. It is primarily utilized for the detection and quantification of protease activity, particularly cysteine proteases such as papain and cathepsin L .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-FR-Amc involves the coupling of N-carbobenzyloxy-L-phenylalanine and L-arginine amide with 7-amino-4-methylcoumarin. The reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then formulated and stored under conditions that prevent degradation, such as low temperatures and protection from light .
Análisis De Reacciones Químicas
Types of Reactions: Z-FR-Amc primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between arginine and 7-amino-4-methylcoumarin releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified .
Common Reagents and Conditions:
Reagents: Proteases like papain, cathepsin L, and other cysteine proteases.
Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be measured using a fluorometer .
Aplicaciones Científicas De Investigación
Chemistry: Z-FR-Amc is used to study the kinetics and specificity of protease enzymes. It serves as a model substrate in enzyme assays to evaluate the activity and inhibition of proteases .
Biology: In cell biology, this compound is employed to monitor protease activity within cells. It helps in understanding the role of proteases in various cellular processes, including apoptosis and protein degradation .
Medicine: this compound is used in drug discovery and development to screen for potential protease inhibitors. These inhibitors can be therapeutic agents for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders .
Industry: In the biotechnology industry, this compound is utilized in the production and quality control of protease enzymes. It ensures the consistency and efficacy of enzyme preparations used in various applications .
Mecanismo De Acción
The mechanism of action of Z-FR-Amc involves its hydrolysis by protease enzymes. The protease cleaves the amide bond between arginine and 7-amino-4-methylcoumarin, releasing the fluorescent molecule. This fluorescence can be measured to quantify protease activity. The molecular targets of this compound are primarily cysteine proteases, which recognize and bind to the peptide substrate, facilitating its cleavage .
Comparación Con Compuestos Similares
Z-DEVD-Amc: A substrate for caspase-3, used in apoptosis studies.
Z-LR-Amc: A substrate for trypsin-like proteases.
Boc-LRR-Amc: A substrate for chymotrypsin-like proteases.
Uniqueness: Z-FR-Amc is unique due to its high specificity for cysteine proteases like papain and cathepsin L. Its strong fluorescence upon hydrolysis makes it an excellent tool for sensitive detection and quantification of protease activity .
Propiedades
Fórmula molecular |
C33H37ClN6O6 |
|---|---|
Peso molecular |
649.1 g/mol |
Nombre IUPAC |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H |
Clave InChI |
NXIWJKWURGALDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
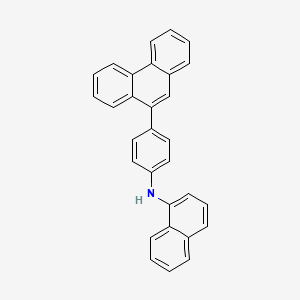
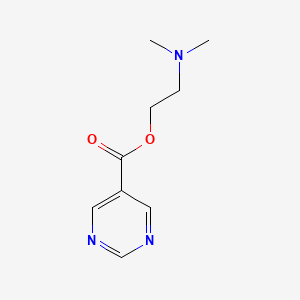
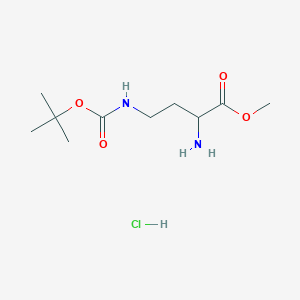
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
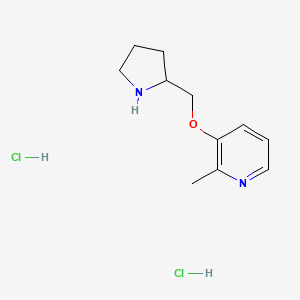
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
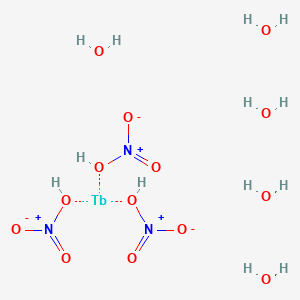
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
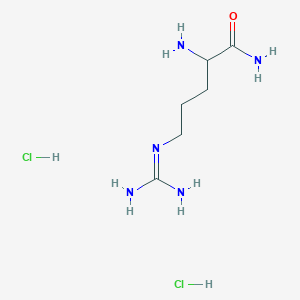
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
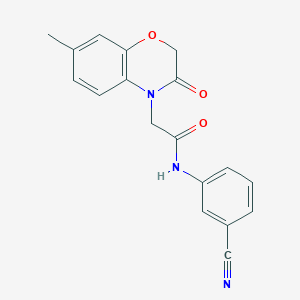

![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
